2-ETHOXYSULFONYLETHANOL

CAS No.: 58337-44-3

Cat. No.: VC2314436

Molecular Formula: C4H10O4S

Molecular Weight: 154.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58337-44-3 |

|---|---|

| Molecular Formula | C4H10O4S |

| Molecular Weight | 154.19 g/mol |

| IUPAC Name | ethyl 2-hydroxyethanesulfonate |

| Standard InChI | InChI=1S/C4H10O4S/c1-2-8-9(6,7)4-3-5/h5H,2-4H2,1H3 |

| Standard InChI Key | SNYNEPHSWSWZGZ-UHFFFAOYSA-N |

| SMILES | CCOS(=O)(=O)CCO |

| Canonical SMILES | CCOS(=O)(=O)CCO |

Introduction

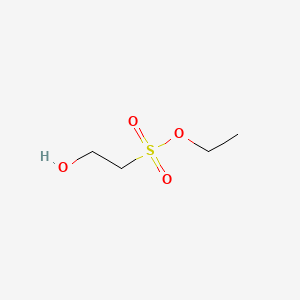

Chemical Structure and Identification

2-Ethoxysulfonylethanol belongs to the family of sulfonyl compounds containing both ethoxy and hydroxyl functional groups. The compound features an ethoxy group (CH₃CH₂O-) attached to a sulfonyl moiety (-SO₂-), which is connected to an ethanol group (-CH₂CH₂OH).

| Property | Description |

|---|---|

| Chemical Formula | C₄H₁₀O₄S |

| Structural Formula | CH₃CH₂O-SO₂-CH₂CH₂OH |

| Molecular Weight | 154.18 g/mol |

| Functional Groups | Ethoxy, sulfonyl, hydroxyl |

| Related Compounds | 2-(Ethylsulfonyl)ethanol, 2-(Methylsulfonyl)ethanol |

The compound's structure incorporates both electron-withdrawing and electron-donating groups, contributing to its reactivity profile and solubility characteristics. The ethoxy group differentiates it from other sulfonylethanol derivatives like 2-(ethylsulfonyl)ethanol (C₄H₁₀O₃S) .

Physical Properties

The physical properties of 2-ethoxysulfonylethanol can be extrapolated based on structurally similar compounds. Drawing parallels with 2-(ethylsulfonyl)ethanol (CAS 513-12-2), we can establish estimated parameters while noting that the replacement of an ethyl group with an ethoxy group would likely modify these properties.

Synthesis Methodologies

The synthesis of 2-ethoxysulfonylethanol can be approached through several reaction pathways, drawing from established methods for preparing related sulfonyl compounds.

Nucleophilic Substitution

A potential synthesis route involves the reaction of 2-chloroethanol with sodium ethoxysulfinate:

-

Preparation of sodium ethoxysulfinate from sodium sulfite and ethyl chloroformate

-

Nucleophilic substitution with 2-chloroethanol under controlled conditions

-

Purification through distillation or crystallization techniques

Oxidation Method

Alternative synthesis could involve:

-

Initial formation of 2-ethoxyethylthiol

-

Controlled oxidation to the corresponding sulfoxide

-

Further oxidation to the sulfonyl derivative

These synthesis routes are extrapolated from general organic synthetic pathways for related sulfonyl compounds, particularly drawing from patent literature methodology .

Chemical Reactivity

The reactivity of 2-ethoxysulfonylethanol is determined by its three functional groups, each offering distinct reaction sites:

| Functional Group | Reactive Characteristics |

|---|---|

| Hydroxyl (-OH) | Can undergo esterification, oxidation to aldehyde/carboxylic acid, and substitution reactions |

| Sulfonyl (-SO₂-) | Acts as an electron-withdrawing group, increasing acidity of adjacent hydrogens |

| Ethoxy (-OCH₂CH₃) | Can undergo cleavage under acidic conditions |

The compound exhibits potential as a versatile reagent in organic synthesis due to this multifunctional reactivity profile. The primary alcohol group can serve as a nucleophile in various reactions, while the sulfonyl group provides activation for substitution chemistry .

Applications in Chemical Research

Synthetic Applications

2-Ethoxysulfonylethanol shows considerable utility as an intermediate in organic synthesis, particularly for:

-

Preparation of complex sulfur-containing biomolecules

-

Synthesis of functionalized surfactants

-

Development of specialized polymeric materials

-

Production of heterocyclic compounds

Pharmaceutical Relevance

In pharmaceutical development, compounds containing sulfonyl groups have demonstrated significant biological activities. 2-Ethoxysulfonylethanol and its derivatives may serve as building blocks for drug candidates targeting various therapeutic areas:

-

Enzyme inhibitors (particularly for sulfonamide-sensitive systems)

-

Anti-inflammatory agents

-

Antidiabetic compounds, similar to other sulfonyl derivatives

-

Antimicrobial development

The compound's hydroxyl group provides an attachment point for bioconjugation or additional functionalization in medicinal chemistry applications .

Comparative Analysis with Related Compounds

Understanding 2-ethoxysulfonylethanol in context requires comparison with structurally similar compounds:

The structural differences between these compounds, particularly the replacement of alkyl groups with alkoxy groups, significantly affect physical properties and chemical reactivity. The ethoxy group in 2-ethoxysulfonylethanol introduces additional oxygen, increasing polarity and hydrogen bonding capacity compared to its ethylsulfonyl counterpart .

Analytical Characterization Techniques

Spectroscopic Identification

Characterization of 2-ethoxysulfonylethanol can be accomplished through multiple analytical methods:

-

NMR Spectroscopy:

-

¹H NMR would reveal characteristic signals for ethoxy protons (triplet and quartet)

-

¹³C NMR would show distinctive carbon signals for the ethoxy, sulfonyl, and ethanol moieties

-

-

Infrared Spectroscopy:

-

Strong absorption bands for S=O stretching (1300-1150 cm⁻¹)

-

O-H stretching (3200-3600 cm⁻¹)

-

C-O stretching for ethoxy group (1000-1300 cm⁻¹)

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 154

-

Characteristic fragmentation pattern including loss of ethoxy group

-

Chromatographic Methods

For purity determination and separation:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC) for volatile derivatives

-

Thin-Layer Chromatography (TLC) for reaction monitoring

| Parameter | Assessment | Recommendation |

|---|---|---|

| Skin Contact | Potential irritant | Wear appropriate gloves (nitrile recommended) |

| Eye Exposure | Potential irritant | Safety glasses with side shields |

| Inhalation | Minimal risk at room temperature | Adequate ventilation |

| Flammability | Low risk (high flash point) | Standard fire precautions |

| Storage | Hygroscopic | Store in tightly closed container, cool and dry location |

Compounds in this class typically have irritant properties due to their sulfonyl groups and should be handled with appropriate precautions in laboratory settings .

Research Opportunities and Future Directions

Several promising research avenues exist for 2-ethoxysulfonylethanol:

-

Development of novel synthetic methodologies for direct and efficient synthesis

-

Exploration of catalytic applications, particularly in asymmetric synthesis

-

Investigation of potential biological activities through systematic screening

-

Application in green chemistry as a potential biodegradable sulfur reagent

-

Development of analytical standards and reference materials

The compound's unique combination of functional groups positions it as a versatile building block for further research in organic and medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume